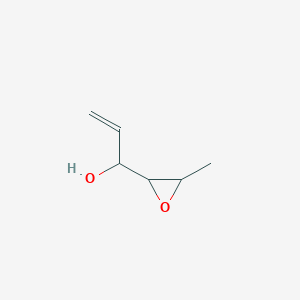
2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane: is an organosilicon compound characterized by the presence of two trichlorosilyl groups attached to a benzylmethane backbone. This compound is known for its high reactivity and unique chemical properties, making it a valuable reagent in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane can be synthesized through the reaction of trichlorosilane with benzylmethane under controlled conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2 + 2 \text{HSiCl}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2(\text{SiCl}_3)_2 ]
Industrial Production Methods: In industrial settings, the production of bis(trichlorosilyl)benzylmethane involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is common to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The trichlorosilyl groups react with water to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides, alcohols, and amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products:
Substitution Reactions: Formation of substituted benzylmethane derivatives.
Oxidation: Formation of oxidized silicon compounds.
Reduction: Formation of reduced silicon compounds.
Hydrolysis: Formation of silanols and hydrochloric acid.
Scientific Research Applications
Chemistry: 2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with enhanced properties such as hydrophobicity, thermal stability, and mechanical strength.
Biology and Medicine: In biological research, bis(trichlorosilyl)benzylmethane is used for surface modification of biomaterials to improve biocompatibility and reduce biofouling. It is also explored for its potential in drug delivery systems and diagnostic applications.
Industry: The compound is widely used in the production of coatings, adhesives, and sealants. Its ability to modify surfaces makes it valuable in the development of advanced materials for electronics, automotive, and aerospace industries.
Mechanism of Action
The mechanism of action of bis(trichlorosilyl)benzylmethane involves the reactivity of the trichlorosilyl groups. These groups can undergo various chemical transformations, enabling the compound to act as a versatile reagent in different reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
- Bis(trichlorosilyl)methane
- Bis(trichlorosilyl)ethane
- Bis(trichlorosilyl)propane
Comparison: 2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane is unique due to the presence of the benzylmethane backbone, which imparts distinct chemical properties compared to other bis(trichlorosilyl) compounds. The benzyl group enhances the compound’s reactivity and allows for the formation of more complex structures in synthetic applications.
Properties
CAS No. |
1922-99-2 |
|---|---|
Molecular Formula |
C8H8Cl6Si2 |
Molecular Weight |
373 g/mol |
IUPAC Name |
trichloro-(2-phenyl-1-trichlorosilylethyl)silane |
InChI |
InChI=1S/C8H8Cl6Si2/c9-15(10,11)8(16(12,13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
FKVMNOZPEYQJLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
| 1922-99-2 | |
Synonyms |
2-benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)


